

Cholesteryl Laurate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cholesteryl laurate

Cat. No.: B1294587

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **cholesteryl laurate**, a cholesterol ester of significant interest in various scientific and biomedical fields. This document covers its fundamental chemical and physical properties, spectral data, synthesis, and applications, with a particular focus on its role in advanced drug delivery systems.

Core Identifiers and Chemical Properties

Cholesteryl laurate, also known as cholesteryl dodecanoate, is the ester formed from cholesterol and lauric acid.^[1] It is a white, crystalline solid at room temperature and is classified as a sterol lipid.^{[2][3]} Its properties make it a valuable compound in biochemistry and materials science, particularly in the formulation of liquid crystals and as a component in drug delivery vehicles.^[1]

Identifiers

A comprehensive list of identifiers for **cholesteryl laurate** is provided in Table 1, facilitating its unambiguous identification in literature and databases.

Identifier Type	Value
CAS Number	1908-11-8[1][2][3]
Molecular Formula	C ₃₉ H ₆₈ O ₂ [2][3][4]
Molecular Weight	568.96 g/mol [2][3]
IUPAC Name	[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate[4]
InChI	InChI=1S/C39H68O2/c1-7-8-9-10-11-12-13-14-15-19-37(40)41-32-24-26-38(5)31(28-32)20-21-33-35-23-22-34(30(4)18-16-17-29(2)3)39(35,6)27-25-36(33)38/h20,29-30,32-36H,7-19,21-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1[3]
InChIKey	RMLFYKFCGMSLTB-ZBDF TZOCSA-N[3]
SMILES	CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4(--INVALID-LINK--CC[C@@H]4--INVALID-LINK--CCCC(C)C)C)C[4]
Synonyms	Cholesterol laurate, Cholesteryl dodecanoate, Dodecanoic acid cholesteryl ester, Lauric acid cholesteryl ester[3][4]

Physical and Chemical Properties

The key physical and chemical properties of **cholesteryl laurate** are summarized in Table 2.

Property	Value
Melting Point	91-92 °C[2]
Physical State	Solid[3]
Storage Temperature	-20°C[2]
Purity (Typical)	>99%[3]
XLogP3	11.86050[2]
Topological Polar Surface Area (TPSA)	26.3 Å²[4]
Hydrogen Bond Acceptor Count	2[2]
Rotatable Bond Count	17[2]

Spectral Data

Spectroscopic data is crucial for the structural confirmation of **cholesteryl laurate**.

NMR Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): Key shifts (ppm) include signals for the numerous aliphatic protons of the cholesterol and laurate moieties, with characteristic signals for the vinyl proton of the cholesterol ring and the protons adjacent to the ester linkage.[4]
- ¹³C NMR (25.16 MHz, CDCl₃): Notable chemical shifts (ppm) include the carbonyl carbon of the ester at approximately 173.10 ppm, and various signals corresponding to the carbons of the cholesterol steroid nucleus and the laurate acyl chain.[4]

Mass Spectrometry

- GC-MS: Mass spectrometry data is available, providing fragmentation patterns useful for identification.[4]

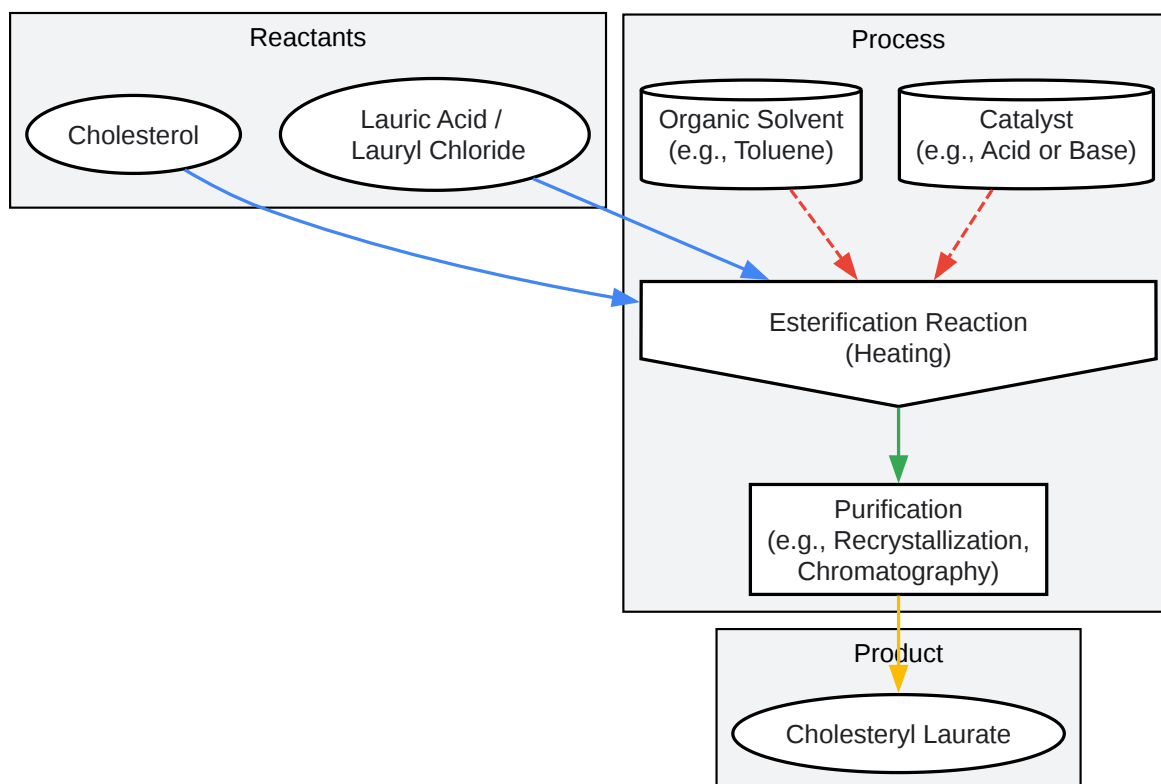
Synthesis of Cholesteryl Laurate

The synthesis of **cholesteryl laurate** is typically achieved through the esterification of cholesterol with lauric acid or its derivatives. This process is fundamental for producing the

compound for research and development purposes.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of **cholesteryl laurate** via esterification.



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Caption: General workflow for the synthesis of **cholesteryl laurate**.

Experimental Protocol: Organocatalyzed Esterification

This protocol is based on a general method for the synthesis of cholesteryl esters using a triphenylphosphine-sulfur trioxide adduct as an organocatalyst.[5]

- **Reactant Preparation:** In a reaction vessel, combine equimolar amounts of cholesterol and lauric acid.
- **Solvent and Catalyst Addition:** Add toluene as the solvent, followed by the triphenylphosphine-sulfur trioxide adduct catalyst.
- **Reaction:** Heat the mixture at 110 °C with stirring. The reaction progress can be monitored by thin-layer chromatography.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature.
- **Purification:** The crude product is purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent, to yield pure **cholesteryl laurate**.

Applications in Drug Delivery

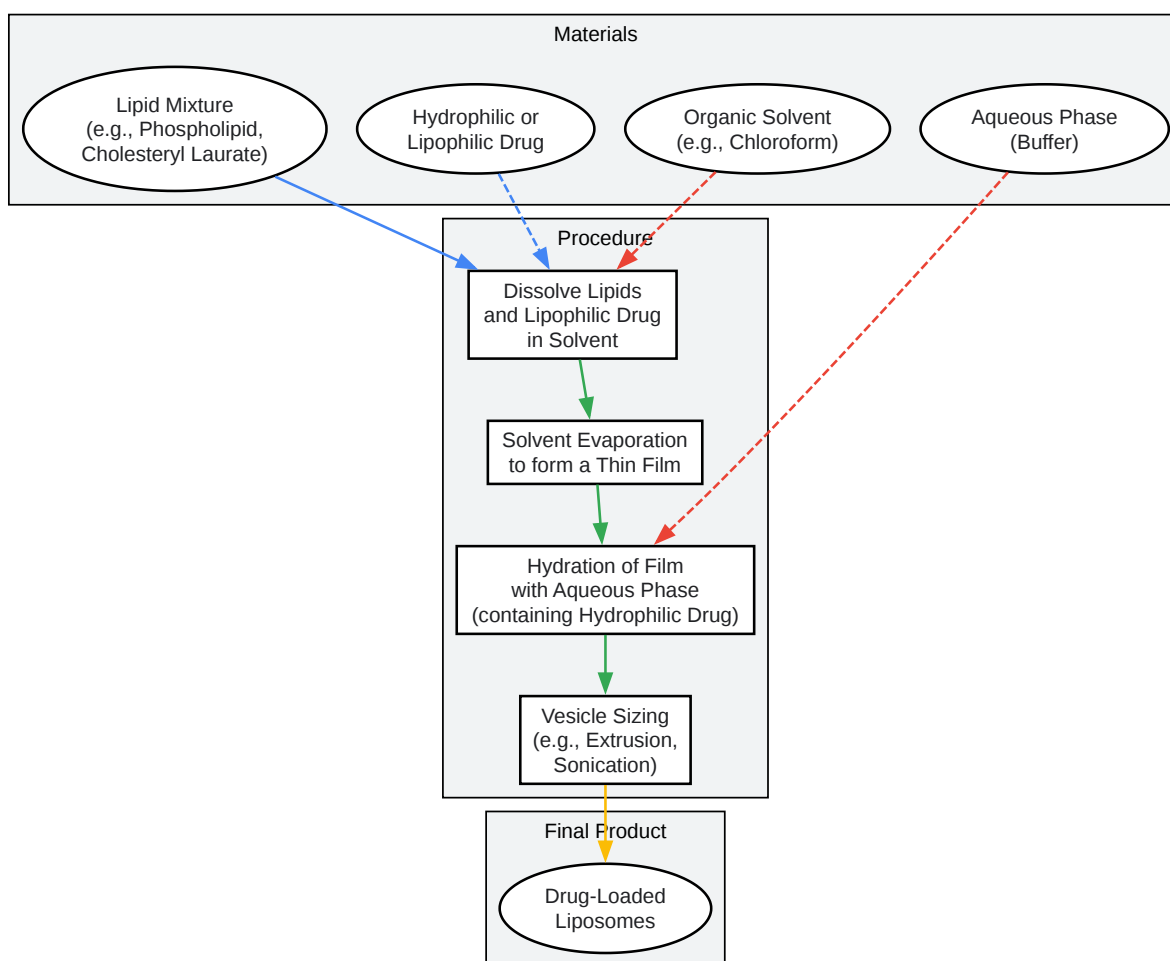
Cholesteryl laurate, as a derivative of cholesterol, is increasingly utilized in the design of sophisticated drug delivery systems.^[6] The inclusion of cholesterol and its esters in formulations like liposomes and nanoparticles can enhance stability, improve biocompatibility, and facilitate cellular uptake.^[7]

Role in Nanoparticle and Liposome Formulations

Cholesteryl laurate can be incorporated into the lipid matrix of nanoparticles or the lipid bilayer of liposomes.^{[6][7]} Its hydrophobic nature allows it to integrate seamlessly with other lipid components. The rigid sterol structure of the cholesterol moiety contributes to the mechanical stability of the lipid assembly, potentially reducing drug leakage and controlling the release profile of encapsulated therapeutic agents.^[8]

Experimental Workflow: Preparation of Drug-Loaded Liposomes

The following diagram outlines a common workflow for the preparation of drug-loaded liposomes, where **cholesteryl laurate** can be a key component of the lipid mixture.



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Caption: Workflow for preparing drug-loaded liposomes.

Experimental Protocol: Thin-Film Hydration Method for Liposome Preparation

This protocol describes a general and widely used method for preparing liposomes, which can be adapted to include **cholesteryl laurate**.^[8]

- **Lipid Dissolution:** Dissolve the desired lipids, including a phospholipid (e.g., phosphatidylcholine) and **cholesteryl laurate**, in a suitable organic solvent such as a chloroform/methanol mixture in a round-bottom flask. If a lipophilic drug is to be encapsulated, it is added at this stage.
- **Film Formation:** The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask. The film is then dried under vacuum for several hours to remove any residual solvent.
- **Hydration:** The lipid film is hydrated with an aqueous buffer, which may contain a hydrophilic drug for encapsulation. The hydration is performed above the phase transition temperature of the lipids with gentle agitation. This process leads to the formation of multilamellar vesicles (MLVs).
- **Sizing:** To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to a sizing procedure, such as extrusion through polycarbonate membranes of a specific pore size or sonication.

Safety and Handling

Cholesteryl laurate is generally considered to be a low-hazard compound, intended for research and development purposes. Standard laboratory safety precautions should be observed when handling this chemical. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place, typically at -20°C, to ensure its stability.^[2] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.^[3]

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- To cite this document: BenchChem. [Cholesteryl Laurate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294587#cholesteryl-laurate-cas-number-and-identifiers]

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